But-3-yn-1-amine

Descripción

The exact mass of the compound But-3-yn-1-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality But-3-yn-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about But-3-yn-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

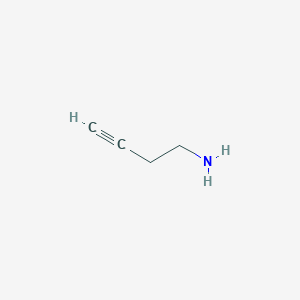

Structure

3D Structure

Propiedades

IUPAC Name |

but-3-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N/c1-2-3-4-5/h1H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSBPYGDBXQXSCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80903782 | |

| Record name | NoName_4529 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80903782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

69.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14044-63-4 | |

| Record name | but-3-yn-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

But-3-yn-1-amine chemical properties and structure

An In-depth Technical Guide to But-3-yn-1-amine: Chemical Properties, Structure, and Applications

Abstract

But-3-yn-1-amine is a versatile bifunctional molecule of significant interest to researchers in organic synthesis, materials science, and drug development. Possessing both a terminal alkyne and a primary amine, it serves as a valuable building block and linker for creating complex molecular architectures. This document provides a comprehensive overview of its chemical structure, physicochemical properties, reactivity, and common experimental protocols for its synthesis and characterization. Safety and handling information is also provided.

Chemical Structure and Identification

But-3-yn-1-amine, also known as 4-amino-1-butyne, is a four-carbon chain containing a terminal alkyne at one end and a primary amine at the other. This unique arrangement allows for orthogonal reactivity, making it a key component in click chemistry and bioconjugation.

Table 1: Structural and Identification Data

| Identifier | Value |

|---|---|

| IUPAC Name | but-3-yn-1-amine |

| Common Synonyms | 3-Butyn-1-amine, 1-Amino-3-butyne, 4-Amino-1-butyne |

| CAS Number | 14044-63-4 |

| Molecular Formula | C₄H₇N |

| Canonical SMILES | C#CCCN |

| InChI | InChI=1S/C4H7N/c1-2-3-4-5/h1H,3-5H2 |

| InChIKey | XSBPYGDBXQXSCU-UHFFFAOYSA-N |

Caption: Chemical structure of But-3-yn-1-amine.

Physicochemical Properties

The physical and chemical properties of But-3-yn-1-amine are summarized below. It is a highly flammable liquid that is harmful if swallowed and causes severe skin burns and eye damage.

Table 2: Physicochemical Properties of But-3-yn-1-amine

| Property | Value |

|---|---|

| Molecular Weight | 69.11 g/mol |

| Exact Mass | 69.057849228 Da |

| Boiling Point | 104.8 - 105 °C at 760 mmHg |

| Density | 0.843 - 0.844 g/mL at 25 °C |

| Flash Point | 10 - 18.4 °C |

| Refractive Index | 1.4438 at 20 °C |

| pKa (Predicted) | 8.86 ± 0.10 |

| Vapor Pressure | 30.346 mmHg at 25 °C |

| LogP | 1.53520 |

| Storage Temperature | 2-8 °C |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 1 |

Reactivity and Applications in Drug Development

The dual functionality of But-3-yn-1-amine makes it a highly valuable reagent. The primary amine can readily undergo reactions such as amidation, alkylation, and reductive amination, while the terminal alkyne is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions and Sonogashira couplings.

This orthogonal reactivity is particularly useful in drug development and bioconjugation. For instance, the amine can be used to attach the linker to a drug molecule or a solid support, while the alkyne remains available for subsequent conjugation to a biomolecule, fluorescent tag, or another molecule of interest. Amines are prevalent in over 40% of drugs and drug candidates, enhancing solubility and mediating biological interactions.

Key Applications:

-

Heterobifunctional Linker: Connects two different molecular entities, such as a protein and a small molecule drug.

-

Post-Polymerization Modification: Functionalizes polymers by reacting with their side chains.

-

Synthesis of Complex Molecules: Used as a starting material for synthesizing dialkynylamides and other complex structures.

-

Buchwald–Hartwig Amination: Acts as a reagent in this important cross-coupling reaction.

Caption: Reactivity workflow of But-3-yn-1-amine.

Experimental Protocols

Synthesis via Gabriel Synthesis (Illustrative Protocol)

A specific, validated protocol for But-3-yn-1-amine was not found in the search results. However, a common and effective method for preparing primary amines is the Gabriel Synthesis, which avoids the over-alkylation common in direct alkylation of ammonia.

Objective: To synthesize But-3-yn-1-amine from a suitable 4-halobut-1-yne precursor.

Methodology:

-

**Dep

An In-depth Technical Guide to But-3-yn-1-amine (CAS: 14044-63-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of But-3-yn-1-amine, a versatile bifunctional linker crucial in bioconjugation, click chemistry, and pharmaceutical research.

Chemical Identity and Properties

But-3-yn-1-amine, also known as 3-Butyn-1-amine or 4-Amino-1-butyne, is a colorless to light yellow liquid.[1] Its bifunctional nature, possessing both a terminal alkyne and a primary amine group, makes it a valuable building block in organic synthesis.[1][2][3]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 14044-63-4[2] |

| Molecular Formula | C₄H₇N[2][3] |

| Molecular Weight | 69.11 g/mol [2] |

| IUPAC Name | but-3-yn-1-amine[2] |

| Synonyms | 3-Butyn-1-amine, 1-Amino-3-butyne, 4-Amino-1-butyne[1] |

| InChI Key | XSBPYGDBXQXSCU-UHFFFAOYSA-N |

| SMILES | C#CCCN[2] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Colorless to light yellow clear liquid[1] |

| Boiling Point | 100-103 °C |

| Density | 0.844 g/mL at 25 °C |

| Refractive Index | n20/D 1.448 |

| Flash Point | 10 °C[3] |

| Storage Temperature | 2-8°C[3] |

| Purity | >95.0% (GC)[1] |

Safety and Handling

But-3-yn-1-amine is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated area.

Table 3: Hazard Identification

| Hazard | Description |

| GHS Pictograms | Flammable, Corrosive, Harmful |

| Hazard Statements | H225: Highly flammable liquid and vapor[2] H302: Harmful if swallowed[2] H314: Causes severe skin burns and eye damage[2] |

| Precautionary Statements | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Synthesis of But-3-yn-1-amine

While several synthetic routes are possible, a common approach involves the conversion of a suitable precursor, such as 3-butyn-1-ol. Two potential synthetic pathways are the Gabriel synthesis and reductive amination.

Representative Synthesis via Gabriel Synthesis

The Gabriel synthesis is a well-established method for preparing primary amines from primary alkyl halides, avoiding overalkylation.[4][5][6][7][8] This can be adapted for But-3-yn-1-amine, starting from a halogenated butyne precursor.

References

- 1. BUT-3-YN-1-AMINE | 14044-63-4 [chemicalbook.com]

- 2. But-3-yn-1-amine | C4H7N | CID 10034574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. BUT-3-YN-1-AMINE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 5. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. byjus.com [byjus.com]

Technical Guide: Physical Properties of 1-Amino-3-butyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-3-butyne, also known as but-3-yn-1-amine, is a versatile bifunctional molecule incorporating both a terminal alkyne and a primary amine group. This unique structure makes it a valuable building block in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and materials science applications. Its terminal alkyne allows for participation in reactions such as Sonogashira coupling, click chemistry, and alkynylation, while the primary amine group offers a site for amidation, alkylation, and other nucleophilic transformations. A thorough understanding of its physical properties is essential for its safe handling, application in synthetic protocols, and for the characterization of its derivatives.

Core Physical Properties

The physical characteristics of 1-amino-3-butyne are critical for its use in a laboratory and industrial setting. The compound is a clear, faintly yellow liquid at room temperature.[1]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of 1-amino-3-butyne, compiled from various sources.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₇N | [2][3][4][5] |

| Molecular Weight | 69.11 g/mol | [2][3][4][5] |

| Boiling Point | 100-105 °C | [1][4] |

| Density | 0.844 g/cm³ at 25 °C | [2][3][4][6] |

| Flash Point | 10 °C (Closed Cup) | [2][3][4][7] |

| Refractive Index | 1.448 (at 20 °C) | [4] |

| Physical Form | Liquid | [1][4] |

| Appearance | Clear, faint yellow | [1] |

| pKa | 8.86 ± 0.10 (Predicted) | [1] |

| Vapor Pressure | 30.346 mmHg at 25 °C | |

| Solubility | Alkynes are generally soluble in organic solvents and insoluble in water. However, the presence of the amine group likely increases its aqueous solubility.[8][9] The related compound n-butylamine is miscible with water.[10] | |

| Storage Temperature | 2-8 °C | [2][3][4][7] |

Experimental Protocols

Accurate determination of physical properties relies on standardized experimental procedures. Below are detailed methodologies for measuring key properties of liquid compounds like 1-amino-3-butyne.

Boiling Point Determination (Micro Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, a micro boiling point determination using a Thiele tube is a common and effective method.[11][12]

Apparatus:

-

Thiele tube filled with mineral oil

-

Thermometer

-

Small test tube (e.g., 6 x 50 mm)

-

Capillary tube (sealed at one end)

-

Rubber band or similar attachment

-

Heat source (Bunsen burner or heating mantle)

Procedure:

-

A few drops of the liquid sample (1-amino-3-butyne) are placed into the small test tube.

-

The capillary tube is placed inside the test tube with its open end submerged in the liquid.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in the Thiele tube, with the thermometer bulb positioned just below the side arm.[12]

-

The side arm of the Thiele tube is gently heated, causing the mineral oil to circulate and heat the sample uniformly.[12]

-

As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, the vapor pressure of the sample has overcome the external pressure.[10]

-

The heat source is removed, and the apparatus is allowed to cool.

-

The stream of bubbles will slow and eventually stop. The moment the liquid is drawn back into the capillary tube, the temperature is recorded. This is the boiling point of the liquid.[10][11]

Density Measurement (Digital Density Meter)

Modern density measurements are often performed using a digital density meter based on an oscillating U-tube, as described in ASTM D4052. This method is fast, requires a small sample volume, and provides high accuracy.[2][13]

Apparatus:

-

Digital Density Meter with an oscillating U-tube

-

Syringe or automated sampler for sample injection

-

Thermostatically controlled cell

Procedure:

-

The instrument is calibrated using two standards of known density, typically dry air and deionized water.

-

The temperature of the measuring cell is set to the desired value (e.g., 25 °C) and allowed to equilibrate.

-

A small volume (approximately 0.7 mL) of 1-amino-3-butyne is introduced into the U-tube, ensuring no air bubbles are present in the cell.[14]

-

The U-tube is electronically excited, causing it to oscillate. The instrument measures the oscillation period.

-

The change in the oscillation frequency caused by the mass of the sample is used to calculate the density of the liquid.[3][14]

-

The result is displayed in the desired units, such as g/cm³ or kg/m ³.[4]

Flash Point Determination (Pensky-Martens Closed Cup)

The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air. The Pensky-Martens closed-cup method (ASTM D93) is suitable for a wide range of liquids.[5][15]

Apparatus:

-

Pensky-Martens closed-cup tester, consisting of a brass test cup, a lid with a stirring device, and an ignition source applicator.

-

Heat source with controlled heating rate.

-

Thermometer.

Procedure:

-

The sample cup is filled with 1-amino-3-butyne to the specified level.

-

The lid is placed on the cup, and the assembly is heated at a slow, constant rate while the sample is stirred.[5]

-

At regular temperature intervals, the stirring is stopped, and an ignition source (a small flame) is dipped into the vapor space above the liquid.

-

The test is continued until a flash is observed inside the cup.[16]

-

The temperature at which the flash occurs is recorded as the flash point.[5]

Visualizations

Chemical Structure of 1-Amino-3-butyne

Caption: Chemical structure of 1-amino-3-butyne.

Experimental Workflow for Boiling Point Determination

Caption: Workflow for micro boiling point determination.

Workflow for Density Measurement via ASTM D4052

Caption: Workflow for density measurement.

References

- 1. 1-Amino-3-butyne | 14044-63-4 | FA163184 | Biosynth [biosynth.com]

- 2. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 3. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 4. store.astm.org [store.astm.org]

- 5. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 6. 1-amino-3-butyne [stenutz.eu]

- 7. 1-Amino-3-butyne, 5 g, CAS No. 14044-63-4 | Building Blocks | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]

- 8. store.astm.org [store.astm.org]

- 9. store.astm.org [store.astm.org]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chymist.com [chymist.com]

- 13. knowledge.reagecon.com [knowledge.reagecon.com]

- 14. data.ntsb.gov [data.ntsb.gov]

- 15. pentyllabs.com [pentyllabs.com]

- 16. delltech.com [delltech.com]

But-3-yn-1-amine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical summary of the core physicochemical properties of But-3-yn-1-amine, a versatile bifunctional linker molecule. Its unique structure, incorporating both a terminal alkyne and a primary amine, makes it a valuable reagent in various synthetic applications, including bioconjugation, medicinal chemistry, and materials science.

Physicochemical Properties

The fundamental molecular characteristics of But-3-yn-1-amine are summarized below. These values are essential for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value |

| Molecular Formula | C₄H₇N |

| Molecular Weight | 69.11 g/mol [1][2][3] |

| CAS Number | 14044-63-4[1][2][3] |

Structural Information

The presence of both a nucleophilic amine and a reactive alkyne group allows for orthogonal derivatization, a key feature in the synthesis of complex molecules.

Synonyms:

Applications in Research and Development

But-3-yn-1-amine serves as a critical building block in several advanced chemical transformations. Its utility is particularly noted in:

-

Buchwald–Hartwig Amination: It can be employed as a linker in this cross-coupling reaction.[1]

-

Peptide and Polymer Chemistry: Used for the synthesis of dialkynylamides and for the post-polymerization modification of poly(2-alkyl/aryl-2-oxazoline)s (PAOx) polymers.[1]

-

Biomaterial Development: Acts as a crosslinker that can bind with resins and nanocrystalline cellulose, providing a terminal alkyne for further functionalization through click chemistry.[1]

Logical Relationship: Structure to Function

The utility of But-3-yn-1-amine is a direct consequence of its molecular structure. The logical flow from its constituent functional groups to its common applications is illustrated below.

References

An In-depth Technical Guide on the Synthesis and Characterization of But-3-yn-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of But-3-yn-1-amine, a valuable bifunctional building block in organic synthesis, particularly relevant in the fields of medicinal chemistry and materials science. This document outlines a common synthetic pathway, details experimental protocols, and presents key characterization data.

Introduction

But-3-yn-1-amine (also known as 4-amino-1-butyne) is a primary amine featuring a terminal alkyne functional group. This unique combination allows for orthogonal functionalization, making it a versatile synthon for the introduction of an aminobutyl group with a reactive handle for subsequent modifications, such as click chemistry reactions. Its utility is demonstrated in the synthesis of various nitrogen-containing heterocycles, peptidomimetics, and as a linker in bioconjugation.

Synthesis of But-3-yn-1-amine

A reliable and frequently employed method for the synthesis of primary amines, such as But-3-yn-1-amine, is the Gabriel synthesis. This method effectively avoids the overalkylation often encountered with direct amination of alkyl halides. The synthesis proceeds in two main steps:

-

Formation of N-(but-3-ynyl)phthalimide: Potassium phthalimide is reacted with a suitable butynyl halide, such as 3-bromopropyne, to form the N-alkylated phthalimide intermediate.

-

Deprotection to yield But-3-yn-1-amine: The phthalimide protecting group is removed by hydrazinolysis to liberate the desired primary amine.

Below are the detailed experimental protocols for this synthetic route.

Experimental Protocols

2.1.1. Synthesis of N-(but-3-ynyl)phthalimide

-

Materials:

-

Potassium phthalimide

-

3-Bromopropyne (propargyl bromide)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane

-

Water

-

Magnesium sulfate

-

-

Procedure:

-

To a solution of potassium phthalimide in anhydrous DMF, add 3-bromopropyne dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract the product with dichloromethane.

-

Combine the organic layers, wash with water and brine, and then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-(but-3-ynyl)phthalimide.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

-

2.1.2. Synthesis of But-3-yn-1-amine from N-(but-3-ynyl)phthalimide (Hydrazinolysis)

-

Materials:

-

N-(but-3-ynyl)phthalimide

-

Hydrazine hydrate

-

Ethanol or Methanol

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide

-

Dichloromethane or Diethyl ether

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Procedure: [1]

-

Dissolve N-(but-3-ynyl)phthalimide in ethanol or methanol in a round-bottom flask.

-

Add hydrazine hydrate to the solution at room temperature. The amount of hydrazine hydrate should be in slight excess (e.g., 1.1-1.5 equivalents).

-

Stir the reaction mixture at room temperature or under gentle reflux for 2-4 hours. A white precipitate of phthalhydrazide will form.

-

After cooling to room temperature, acidify the mixture with concentrated hydrochloric acid to precipitate any remaining phthalhydrazide and to form the hydrochloride salt of the amine.

-

Filter the mixture to remove the phthalhydrazide precipitate.

-

Concentrate the filtrate under reduced pressure to obtain the crude But-3-yn-1-amine hydrochloride.

-

To isolate the free amine, dissolve the hydrochloride salt in water and basify the solution with a strong base, such as sodium hydroxide, until a pH of >12 is reached.

-

Extract the aqueous layer with a suitable organic solvent like dichloromethane or diethyl ether.

-

Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and carefully remove the solvent under reduced pressure to yield But-3-yn-1-amine. Due to its volatility, distillation under reduced pressure may be necessary for further purification.

-

Characterization of But-3-yn-1-amine and Intermediates

Thorough characterization of the synthesized compounds is crucial to confirm their identity and purity. The following tables summarize the key physical and spectroscopic data for But-3-yn-1-amine and its phthalimide-protected precursor.

Physical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| But-3-yn-1-amine | C₄H₇N | 69.11 | 105 | 0.844 | 1.4438 |

| N-(but-3-ynyl)phthalimide | C₁₂H₉NO₂ | 199.21 | Not Available | Not Available | Not Available |

Spectroscopic Data

Table 2: Spectroscopic Data for N-(but-3-ynyl)isoindoline-1,3-dione (Gabriel Synthesis Intermediate)

| Spectroscopic Technique | Key Data |

| ¹H NMR (300 MHz, d₆-DMSO) | δ 7.9-7.8 (m, 4H, Phthalimide), 3.7 (m, 2H, N-CH₂), 2.8 (m, 2H, CH₂-C), 1.9 (s, 1H, ≡CH) |

| ¹³C NMR (300 MHz, d₆-DMSO) | δ 168.0, 135.0, 131.9, 123.6, 81.3, 73.2, 36.6, 17.9 |

| IR (KBr, cm⁻¹) | 1695 and 1670 (2C=O) |

Note: The spectroscopic data for the intermediate is crucial for confirming the successful completion of the first step of the Gabriel synthesis.

Table 3: Predicted Spectroscopic Data for But-3-yn-1-amine

| Spectroscopic Technique | Predicted Key Signals |

| ¹H NMR (CDCl₃) | ~2.8-3.0 ppm (t, 2H, -CH₂-NH₂), ~2.3-2.5 ppm (td, 2H, -C≡C-CH₂-), ~1.9-2.1 ppm (t, 1H, -C≡CH), ~1.2-1.5 ppm (br s, 2H, -NH₂) |

| ¹³C NMR (CDCl₃) | ~80-85 ppm (-C ≡CH), ~68-72 ppm (-C≡C H), ~40-45 ppm (-C H₂-NH₂), ~20-25 ppm (-C≡C-C H₂-) |

| IR (neat, cm⁻¹) | ~3300-3400 cm⁻¹ (N-H stretch, two bands for primary amine), ~3300 cm⁻¹ (≡C-H stretch, sharp), ~2120 cm⁻¹ (C≡C stretch, weak), ~1600 cm⁻¹ (N-H bend) |

Note: The chemical shifts in NMR spectroscopy are dependent on the solvent and concentration. The IR frequencies can also vary slightly. These predicted values serve as a guide for characterization.

Visualizing the Synthetic and Analytical Workflow

To better illustrate the process, the following diagrams created using Graphviz depict the synthetic pathway and a typical characterization workflow.

Caption: Gabriel synthesis pathway for But-3-yn-1-amine.

Caption: Experimental workflow for synthesis and characterization.

Safety Considerations

-

3-Bromopropyne is a lachrymator and is toxic. It should be handled with extreme care in a well-ventilated fume hood.

-

Hydrazine hydrate is toxic and corrosive. Appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn.

-

But-3-yn-1-amine is flammable and may cause skin and eye irritation. Handle in a well-ventilated area and avoid contact with skin and eyes.

-

All reactions should be carried out by trained personnel in a properly equipped laboratory.

Conclusion

This technical guide provides a detailed protocol for the synthesis of But-3-yn-1-amine via the Gabriel synthesis, a reliable and effective method for producing this versatile primary amine. The provided characterization data, including physical properties and predicted spectroscopic information, will aid researchers in confirming the identity and purity of their synthesized material. The logical workflows presented visually streamline the understanding of the synthetic and analytical processes. This information is intended to support researchers and drug development professionals in the successful synthesis and application of But-3-yn-1-amine in their research endeavors.

References

Spectroscopic Profile of But-3-yn-1-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

But-3-yn-1-amine (CAS No: 14044-63-4) is a bifunctional organic molecule incorporating a primary amine and a terminal alkyne.[1][2][3] This structure makes it a versatile building block in organic synthesis, particularly for the construction of more complex nitrogen-containing compounds and for use in click chemistry reactions. Accurate characterization of this compound is essential for its application in research and development. This technical guide provides a detailed overview of the predicted spectroscopic data for But-3-yn-1-amine, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for But-3-yn-1-amine. These values are derived from established principles of spectroscopy for its functional groups.

Table 1: Predicted ¹H NMR Data for But-3-yn-1-amine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.8 - 3.0 | Triplet | 2H | H-1 (-CH₂-NH₂) |

| ~2.3 - 2.5 | Triplet of triplets | 2H | H-2 (-C≡C-CH₂-) |

| ~1.9 - 2.1 | Triplet | 1H | H-4 (≡C-H) |

| ~1.2 - 1.6 | Singlet (broad) | 2H | -NH₂ |

Solvent: CDCl₃, Instrument Frequency: 400 MHz

Table 2: Predicted ¹³C NMR Data for But-3-yn-1-amine

| Chemical Shift (δ) ppm | Assignment |

| ~82 - 85 | C-3 (-C ≡CH) |

| ~68 - 72 | C-4 (-C≡C H) |

| ~40 - 45 | C-1 (-C H₂-NH₂) |

| ~20 - 25 | C-2 (-C≡C-C H₂-) |

Solvent: CDCl₃, Instrument Frequency: 100 MHz

Table 3: Predicted Infrared (IR) Spectroscopy Data for But-3-yn-1-amine

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3350 and ~3450 | Medium, Sharp | N-H stretch (asymmetric and symmetric)[4] |

| ~3300 | Strong, Sharp | ≡C-H stretch (alkyne)[5] |

| ~2920, ~2850 | Medium | C-H stretch (aliphatic) |

| ~2120 | Weak to Medium | C≡C stretch (alkyne)[5] |

| ~1600 | Medium | N-H bend (scissoring)[6] |

| ~1050 - 1250 | Medium-Weak | C-N stretch[7] |

| ~650 - 900 | Broad, Strong | N-H wag[6] |

Sample Preparation: Neat liquid film

Table 4: Predicted Mass Spectrometry (MS) Data for But-3-yn-1-amine

| m/z | Relative Intensity (%) | Assignment |

| 69 | Moderate | [M]⁺ (Molecular Ion) |

| 68 | Moderate | [M-H]⁺ |

| 41 | High | [C₃H₅]⁺ (Propargyl cation) |

| 30 | High (often base peak) | [CH₂=NH₂]⁺ (from α-cleavage)[8] |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of But-3-yn-1-amine is dissolved in about 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Spectroscopy: The spectrum is acquired on a 400 MHz or higher field NMR spectrometer. A standard one-pulse sequence is typically used. For a quantitative spectrum, a sufficient relaxation delay (e.g., 5 seconds) should be employed. The N-H proton signal may be broad and can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum, which will cause the amine protons to exchange with deuterium, leading to the disappearance of the signal.[4]

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is typically acquired on the same instrument at a frequency of approximately 100 MHz. A proton-decoupled pulse sequence is used to produce a spectrum with single lines for each unique carbon atom. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio, as the ¹³C isotope is only present at about 1.1% natural abundance.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like But-3-yn-1-amine, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectral range is typically from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and subtracted from the sample spectrum. Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of But-3-yn-1-amine in a volatile solvent (e.g., methanol or dichloromethane) is prepared. The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: In Electron Ionization (EI), the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion ([M]⁺), which can then undergo fragmentation.

-

Mass Analysis: The resulting positively charged ions (the molecular ion and its fragments) are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured by a detector, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z. For amines, the molecular ion peak is expected to have an odd mass-to-charge ratio due to the presence of a single nitrogen atom (the Nitrogen Rule).[8]

Mandatory Visualization

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

- 1. But-3-yn-1-amine | C4H7N | CID 10034574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. But-3-yn-1-amine|lookchem [lookchem.com]

- 3. BUT-3-YN-1-AMINE | 14044-63-4 [chemicalbook.com]

- 4. 1-Buten-3-yn-1-amine, N,N-diethyl- [webbook.nist.gov]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. 1-Buten-3-yn-1-amine, N,N-diethyl- [webbook.nist.gov]

- 7. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 8. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

A Technical Guide to the Solubility of But-3-yn-1-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of But-3-yn-1-amine, a bifunctional molecule of interest in organic synthesis and medicinal chemistry. Due to the absence of publicly available quantitative solubility data, this document outlines the theoretical principles governing its solubility in various organic solvents. Furthermore, a detailed, generalized experimental protocol for the quantitative determination of its solubility is provided, enabling researchers to generate precise data for their specific applications. This guide also includes a visual representation of the experimental workflow to ensure clarity and reproducibility in a laboratory setting.

Introduction

But-3-yn-1-amine (CAS: 14044-63-4) is a valuable building block in chemical synthesis, featuring both a primary amine and a terminal alkyne. These functional groups allow for a wide range of chemical transformations, making it a versatile reagent in the synthesis of pharmaceuticals and other complex organic molecules.[1] A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction design, purification processes such as extraction and crystallization, and formulation development. This guide addresses the theoretical and practical aspects of the solubility of But-3-yn-1-amine.

Theoretical Solubility Profile

In organic solvents, aliphatic amines typically exhibit significant solubility, particularly in polar organic solvents.[4][5] The presence of the amine group allows for dipole-dipole interactions and hydrogen bonding with protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone). In non-polar solvents (e.g., hexane), the solubility will be influenced more by the hydrocarbon portion of the molecule.

Physicochemical Properties of But-3-yn-1-amine:

| Property | Value | Reference |

| Molecular Formula | C4H7N | [6] |

| Molecular Weight | 69.11 g/mol | [7] |

| Boiling Point | 104.8 °C at 760 mmHg | [6] |

| Density | 0.843 g/cm³ | [6] |

| XLogP3 | -0.1 | [6] |

The low XLogP3 value suggests a degree of hydrophilicity, supporting the expectation of solubility in polar solvents.

Qualitative Solubility in Common Organic Solvents

While quantitative data is not available, a qualitative prediction of solubility can be made based on the properties of the solvents and the structure of But-3-yn-1-amine.

| Solvent | Polarity (Relative) | Solvent Type | Expected Qualitative Solubility of But-3-yn-1-amine |

| Hexane | 0.009 | Non-polar | Low to Moderate |

| Toluene | 0.099 | Non-polar (Aromatic) | Moderate to High |

| Diethyl Ether | 0.117 | Polar Aprotic | High |

| Ethyl Acetate | 0.228 | Polar Aprotic | High |

| Acetone | 0.355 | Polar Aprotic | High |

| 2-Propanol | 0.546 | Polar Protic | High |

| Ethanol | 0.654 | Polar Protic | High |

| Methanol | 0.762 | Polar Protic | High |

| Water | 1.000 | Polar Protic | Soluble/Miscible |

Note: Primary amines can react with ketones like acetone, which should be considered when selecting a solvent for long-term storage or reactions.[4]

Experimental Protocol for Quantitative Solubility Determination

The following protocol describes a robust method for determining the solubility of a liquid amine, such as But-3-yn-1-amine, in an organic solvent at a specified temperature. This method is based on creating a saturated solution and quantifying the dissolved amine concentration.

Objective: To quantitatively determine the solubility of But-3-yn-1-amine in a specific organic solvent at a controlled temperature.

Materials:

-

But-3-yn-1-amine (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Sealed vials (e.g., 20 mL scintillation vials with PTFE-lined caps)

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable alternative analytical instrument (e.g., HPLC)

-

Syringe filters (0.45 µm, compatible with the solvent)

-

Syringes

Procedure:

-

Preparation of Saturated Solution:

-

Add a known volume (e.g., 5 mL) of the selected organic solvent to a sealed vial.

-

Add an excess amount of But-3-yn-1-amine to the solvent. An excess is present when a separate phase of the amine is visible after vigorous mixing.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).[8]

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the agitation and allow the vial to stand undisturbed in the temperature-controlled bath for at least 2 hours to allow the undissolved amine to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe, ensuring no undissolved amine is drawn.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any micro-droplets.

-

Weigh the filtered, saturated solution.

-

-

Quantification:

-

Prepare a series of calibration standards of But-3-yn-1-amine in the same solvent at known concentrations.

-

Accurately dilute a known mass of the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the calibration standards and the diluted sample using a pre-validated analytical method (e.g., GC-FID).

-

Construct a calibration curve by plotting the instrument response versus the concentration of the standards.

-

Determine the concentration of But-3-yn-1-amine in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of But-3-yn-1-amine in the original saturated solution, accounting for the dilution factor.

-

Solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

Solubility (g/L) = (Concentration in diluted sample [g/L]) x (Dilution factor)

-

Visualized Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of But-3-yn-1-amine is illustrated below.

Caption: Experimental workflow for determining the solubility of But-3-yn-1-amine.

Conclusion

While specific quantitative solubility data for But-3-yn-1-amine in organic solvents is not readily found in the literature, its molecular structure suggests high solubility in a range of polar organic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable method for their determination. This information is critical for researchers and professionals in drug development and chemical synthesis to optimize reaction conditions, purification procedures, and formulation strategies involving this versatile compound.

References

- 1. BUT-3-YN-1-AMINE | 14044-63-4 [chemicalbook.com]

- 2. quora.com [quora.com]

- 3. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. But-3-yn-1-amine|lookchem [lookchem.com]

- 7. But-3-yn-1-amine | C4H7N | CID 10034574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Stability and Storage of But-3-yn-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

But-3-yn-1-amine is a valuable bifunctional molecule utilized in organic synthesis, particularly in the construction of pharmaceutical intermediates and other complex chemical scaffolds. Its unique structure, containing both a primary amine and a terminal alkyne, offers versatile reactivity. However, these same functional groups can also be susceptible to degradation, making a thorough understanding of its stability and proper storage paramount to ensure its integrity and the reproducibility of experimental outcomes. This technical guide provides an in-depth overview of the stability of But-3-yn-1-amine, potential degradation pathways, recommended storage conditions, and detailed experimental protocols for its stability assessment.

Chemical Properties and Stability Profile

But-3-yn-1-amine (CAS No: 14044-63-4) is a colorless to pale yellow liquid that is highly flammable and corrosive.[1][2] Its stability is influenced by its molecular structure, which includes a nucleophilic primary amine and a reactive terminal alkyne. While the compound is generally stable under recommended storage conditions, it is susceptible to degradation under specific environmental stressors.[3]

Factors Influencing Stability

Several factors can impact the stability of But-3-yn-1-amine, leading to its degradation over time:

-

Light: Exposure to light, particularly UV radiation, can initiate photochemical reactions, leading to the degradation of the molecule. Photolytic degradation pathways for amines have been documented.

-

Oxygen: The presence of oxygen can lead to the oxidation of the primary amine group. This can result in the formation of various oxidation products and may cause the liquid to change color, often turning yellow or brown.

-

Moisture: But-3-yn-1-amine is hygroscopic and can absorb moisture from the air. The presence of water can facilitate hydrolytic reactions or act as a catalyst in other degradation pathways.

-

pH: The stability of But-3-yn-1-amine can be pH-dependent. In acidic or basic conditions, the functional groups may undergo hydrolysis or other reactions.

Potential Degradation Pathways

Based on the functional groups present in But-3-yn-1-amine, several degradation pathways can be anticipated:

-

Oxidation of the Amine: The primary amine can be oxidized to form imines, oximes, or nitriles. This is a common degradation pathway for primary amines.

-

Reaction with Carbon Dioxide: Primary amines can react with atmospheric carbon dioxide to form carbamates or urea-like structures.[6]

-

Hydration of the Alkyne: In the presence of acid and water, the terminal alkyne can undergo hydration to form a ketone.

-

Oxidative Cleavage of the Alkyne: Strong oxidizing agents can cleave the carbon-carbon triple bond, leading to the formation of carboxylic acids.

-

Polymerization: Terminal alkynes are known to be susceptible to polymerization, which can be initiated by heat, light, or the presence of certain metal catalysts.[6]

It is important to note that But-3-yn-1-amine is primarily used as a chemical intermediate in drug synthesis and is not typically associated with direct biological activity involving signaling pathways. Its role in drug development is as a building block for creating more complex molecules with desired pharmacological properties.

Recommended Storage and Handling

Proper storage and handling are critical to maintain the quality and stability of But-3-yn-1-amine.

Storage Conditions

The following table summarizes the recommended storage conditions for But-3-yn-1-amine and its hydrochloride salt.

| Parameter | But-3-yn-1-amine | But-3-yn-1-amine Hydrochloride |

| Temperature | 2-8°C[2][7] | Room temperature |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Inert atmosphere |

| Light | Protect from light | Protect from light |

| Moisture | Store in a dry place; hygroscopic | Store in a dry place |

| Container | Tightly sealed, appropriate for flammable liquids | Tightly sealed |

Handling Precautions

-

Handle in a well-ventilated area, preferably in a fume hood.[3]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]

-

Keep away from heat, sparks, and open flames as it is highly flammable.[1][3]

-

Avoid contact with skin and eyes as it is corrosive and can cause severe burns.[1][3]

-

Ground and bond containers and receiving equipment to prevent static discharge.

-

Use non-sparking tools.

-

Avoid contact with incompatible materials such as strong oxidizing agents.

Experimental Protocols for Stability Assessment

To ensure the quality and establish a shelf-life for But-3-yn-1-amine, a comprehensive stability testing program should be implemented. This typically involves forced degradation studies and the development of a stability-indicating analytical method (SIAM).

Forced Degradation Studies (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of a substance to identify likely degradation products and pathways.[8][9] This information is crucial for developing a stability-indicating analytical method.

The following table outlines a typical protocol for forced degradation studies of But-3-yn-1-amine.

| Stress Condition | Protocol |

| Acid Hydrolysis | Dissolve But-3-yn-1-amine in 0.1 M HCl to a concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH. Analyze by HPLC.[6] |

| Base Hydrolysis | Dissolve But-3-yn-1-amine in 0.1 M NaOH to a concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl. Analyze by HPLC.[6] |

| Oxidative Degradation | Dissolve But-3-yn-1-amine in a suitable solvent to a concentration of 1 mg/mL. Add 3% hydrogen peroxide. Keep at room temperature for 24 hours. Analyze by HPLC.[6] |

| Thermal Degradation | Place a solid sample of But-3-yn-1-amine in a stability chamber at 80°C for 48 hours. Dissolve the stressed sample in a suitable solvent and analyze by HPLC.[6][10] |

| Photolytic Degradation | Expose a solid sample of But-3-yn-1-amine to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[6][10] Dissolve the stressed sample in a suitable solvent and analyze by HPLC. |

A logical workflow for conducting these studies is depicted in the following diagram.

References

- 1. But-3-yn-1-amine | C4H7N | CID 10034574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Amino-3-butyne | 14044-63-4 | FA163184 | Biosynth [biosynth.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. uknowledge.uky.edu [uknowledge.uky.edu]

- 6. benchchem.com [benchchem.com]

- 7. library.dphen1.com [library.dphen1.com]

- 8. researchgate.net [researchgate.net]

- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 10. ijsdr.org [ijsdr.org]

An In-Depth Technical Guide to But-3-yn-1-amine: Nomenclature, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

But-3-yn-1-amine is a versatile bifunctional molecule incorporating both a primary amine and a terminal alkyne group. This unique combination makes it a valuable building block in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and materials science applications. The presence of two reactive centers—the nucleophilic amine and the alkyne group, which is amenable to click chemistry and other additions—allows for a wide range of chemical transformations. This guide provides a comprehensive overview of its chemical properties, spectroscopic data, synthesis protocols, and key applications, with a focus on its utility in research and development.

Nomenclature and Identification

But-3-yn-1-amine is known by several alternative names and identifiers, which are crucial for literature and database searches. Its systematic IUPAC name is but-3-yn-1-amine.[1]

| Identifier Type | Value |

| IUPAC Name | but-3-yn-1-amine |

| Common Synonyms | 3-Butyn-1-amine, 1-Amino-3-butyne, 4-Amino-1-butyne |

| CAS Number | 14044-63-4 |

| Molecular Formula | C₄H₇N |

| SMILES | C#CCCN |

| InChI | InChI=1S/C4H7N/c1-2-3-4-5/h1H,3-5H2 |

| InChIKey | XSBPYGDBXQXSCU-UHFFFAOYSA-N |

Physicochemical Properties

The physical and chemical properties of But-3-yn-1-amine are summarized in the table below. These properties are essential for handling, storage, and reaction setup.

| Property | Value | Source |

| Molecular Weight | 69.11 g/mol | PubChem[2] |

| Appearance | Colorless to light yellow clear liquid | TCI America |

| Density | 0.844 g/mL at 25 °C | Sigma-Aldrich |

| Boiling Point | 100-103 °C | Sigma-Aldrich |

| Flash Point | 10 °C (50 °F) - closed cup | Sigma-Aldrich |

| Refractive Index | n20/D 1.448 | Sigma-Aldrich |

| Storage Temperature | 2-8°C | Sigma-Aldrich |

Spectroscopic Data Analysis

Spectroscopic data is fundamental for the identification and characterization of But-3-yn-1-amine. Below is a summary of the expected spectral features based on its structure, combining data for its functional groups.

¹H NMR Spectroscopy

The proton NMR spectrum of But-3-yn-1-amine will exhibit characteristic signals for the protons in different chemical environments.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |

| H-1 (≡C-H ) | ~1.9 - 2.5 | Triplet (t) | ~2.6 Hz | Coupled to the two H-3 protons. |

| H-4 (-CH₂-NH₂ ) | ~1.1 - 2.0 | Broad Singlet (br s) | - | Chemical shift can vary with solvent and concentration. |

| H-3 (-C≡C-CH₂ -) | ~2.3 - 2.5 | Triplet of triplets (tt) | J₃,₄ ≈ 6.5 Hz, J₃,₁ ≈ 2.6 Hz | Coupled to both the H-4 and H-1 protons. |

| H-4 (-CH₂ -NH₂) | ~2.7 - 2.9 | Triplet (t) | J₄,₃ ≈ 6.5 Hz | Coupled to the two H-3 protons. |

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon skeleton of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| C -4 (-C H₂-NH₂) | ~40 - 45 | The carbon atom attached to the nitrogen is deshielded. |

| C -3 (-C≡C-C H₂-) | ~20 - 25 | The sp³ hybridized carbon adjacent to the alkyne. |

| C -2 (-C ≡CH) | ~80 - 85 | The internal sp hybridized carbon of the alkyne. |

| C -1 (≡C -H) | ~68 - 72 | The terminal sp hybridized carbon of the alkyne. |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the amine and alkyne functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3300 - 3500 | Medium | Two bands are expected for a primary amine. |

| ≡C-H Stretch | ~3300 | Strong, Sharp | Characteristic of a terminal alkyne. |

| C≡C Stretch | ~2100 | Weak to Medium | Often sharp. |

| N-H Bend (Scissoring) | 1590 - 1650 | Medium | Characteristic of a primary amine. |

| C-N Stretch | 1020 - 1250 | Medium to Weak | Aliphatic amine C-N stretching. |

Mass Spectrometry

In mass spectrometry, But-3-yn-1-amine will undergo characteristic fragmentation patterns. The molecular ion peak ([M]⁺) is expected at an m/z of 69. Due to the presence of a single nitrogen atom, this molecular ion peak will have an odd nominal mass, consistent with the Nitrogen Rule.

Expected Fragmentation Pattern:

-

Alpha-cleavage: The most common fragmentation pathway for aliphatic amines is cleavage of the C-C bond alpha to the nitrogen atom. For But-3-yn-1-amine, this would involve the loss of a propargyl radical (•CH₂C≡CH) to yield a resonance-stabilized iminium cation at m/z 30 ([CH₂=NH₂]⁺). This is often the base peak in the spectrum of primary amines.[1][3][4]

-

Loss of an alkyne group: Fragmentation can also occur with the loss of the terminal alkyne, leading to other smaller fragments.

Experimental Protocols

Detailed experimental procedures are critical for the successful synthesis and application of But-3-yn-1-amine.

Synthesis of But-3-yn-1-amine via Gabriel Synthesis

A common and effective method for the synthesis of primary amines like But-3-yn-1-amine is the Gabriel synthesis, which avoids the over-alkylation often seen with direct alkylation of ammonia. This procedure typically starts from the corresponding alcohol, 3-butyn-1-ol.

Step 1: Conversion of 3-Butyn-1-ol to 3-Butynyl Tosylate

-

To a stirred solution of 3-butyn-1-ol (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq) followed by the slow addition of p-toluenesulfonyl chloride (1.2 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-butynyl tosylate, which can be used in the next step without further purification.

Step 2: Reaction with Potassium Phthalimide

-

To a solution of 3-butynyl tosylate (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium phthalimide (1.5 eq).

-

Heat the mixture to 80-90 °C and stir for 4-6 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain N-(but-3-ynyl)phthalimide.

Step 3: Hydrazinolysis to Yield But-3-yn-1-amine

-

Suspend N-(but-3-ynyl)phthalimide (1.0 eq) in ethanol.

-

Add hydrazine hydrate (2.0 eq) to the suspension.

-

Reflux the mixture for 2-4 hours, during which a precipitate of phthalhydrazide will form.

-

Cool the reaction mixture to room temperature and acidify with concentrated HCl.

-

Filter off the phthalhydrazide precipitate and wash it with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude hydrochloride salt of But-3-yn-1-amine.

-

To obtain the free amine, dissolve the salt in water, basify with a strong base (e.g., NaOH or KOH) to pH > 12, and extract the free amine with a suitable organic solvent (e.g., diethyl ether or DCM).

-

Dry the organic extracts over anhydrous K₂CO₃ or Na₂SO₄, filter, and carefully remove the solvent by distillation to yield pure But-3-yn-1-amine.

Application in Buchwald-Hartwig Amination

But-3-yn-1-amine can be used as a coupling partner in the Buchwald-Hartwig amination to form N-aryl or N-heteroaryl derivatives. This reaction is a powerful tool for C-N bond formation.

General Protocol for the Palladium-Catalyzed Amination of an Aryl Bromide:

-

In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the aryl bromide (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (0.01-0.05 eq), and a suitable phosphine ligand like Xantphos or BINAP (0.02-0.10 eq).

-

Add a base, typically a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4-2.0 eq).

-

Add an anhydrous solvent, such as toluene or dioxane.

-

Add But-3-yn-1-amine (1.2-1.5 eq) to the mixture.

-

Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and dilute it with a solvent like ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-but-3-yn-1-amine.

// Edges for the catalytic cycle Pd0 -> OxAdd [label="Ar-X"]; OxAdd -> PdII_Aryl; PdII_Aryl -> AmineCoord [label="H₂NR"]; AmineCoord -> PdII_Amine; PdII_Amine -> Deprotonation; Deprotonation -> PdII_Amido; PdII_Amido -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Regeneration"];

// Styling Pd0 [fillcolor="#FBBC05"]; Product [fillcolor="#34A853", fontcolor="#FFFFFF"]; } .dot Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Applications in Drug Discovery and Materials Science

The dual functionality of But-3-yn-1-amine makes it a highly useful building block in several areas of chemical research and development.

-

Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of various bioactive compounds.[5] The alkyne group can be used as a handle for "click" chemistry reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) to link molecules together, a common strategy in drug discovery for creating libraries of compounds or for bioconjugation. The amine group allows for the formation of amides, sulfonamides, and other functionalities prevalent in pharmaceuticals.

-

Heterocyclic Chemistry: But-3-yn-1-amine is a precursor for the synthesis of various nitrogen-containing heterocycles, which are core structures in many drugs.

-

Linker and Crosslinker: In materials science and bioconjugation, it can be used as a heterobifunctional crosslinker. The amine can react with one substrate (e.g., an activated carboxyl group on a resin or biomolecule), while the alkyne remains available for subsequent functionalization.

Biological Activity and Signaling Pathways

As of the current literature, there is no evidence to suggest that But-3-yn-1-amine itself has specific biological activity or directly participates in signaling pathways. Its primary role in a biological context is as a synthetic building block for the creation of more complex, biologically active molecules. Its toxicity profile indicates that it is harmful if swallowed and causes severe skin burns and eye damage, necessitating careful handling in a laboratory setting.[2]

Conclusion

But-3-yn-1-amine is a valuable and versatile chemical intermediate for researchers in organic synthesis, medicinal chemistry, and materials science. Its combination of a primary amine and a terminal alkyne in a small, simple framework provides a powerful platform for the synthesis of a wide array of more complex and functional molecules. The experimental protocols and data provided in this guide are intended to facilitate its effective use in research and development endeavors. As with all reactive chemicals, appropriate safety precautions should be taken during its handling and use.

References

Application Notes and Protocols: The Use of But-3-yn-1-amine in Buchwald-Hartwig Amination Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent moieties in pharmaceuticals, natural products, and advanced materials. The reaction's broad substrate scope and functional group tolerance have made it an invaluable tool in drug discovery and development.[2]

This document provides detailed application notes and a representative protocol for the use of But-3-yn-1-amine as a coupling partner in Buchwald-Hartwig amination reactions. But-3-yn-1-amine is a valuable building block, incorporating a terminal alkyne functionality that can be further elaborated, making its successful coupling to aryl and heteroaryl systems of significant interest. While specific literature examples for the Buchwald-Hartwig amination of But-3-yn-1-amine are not prevalent in readily accessible databases, this protocol is based on well-established procedures for primary alkylamines.[3][4]

Reaction Principle and Mechanism

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: But-3-yn-1-amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.

-

Reductive Elimination: The desired N-aryl-but-3-yn-1-amine product is formed through reductive elimination, regenerating the catalytically active Pd(0) species.

A potential side reaction is the hydrodehalogenation of the aryl halide, where the starting aryl halide is reduced to the corresponding arene. The choice of ligand is crucial to promote the desired reductive elimination over this competing pathway.[5]

General Reaction Scheme

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocols for the Synthesis of Dialkynylamides Utilizing But-3-yn-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dialkynylamides are a class of organic compounds characterized by the presence of two alkyne functionalities within an amide structure. Specifically, the synthesis of N-(but-3-yn-1-yl)alkynamides involves the coupling of but-3-yn-1-amine with an alkyne-containing carboxylic acid. This motif is of interest in medicinal chemistry and materials science due to the versatile reactivity of the alkyne groups, which can participate in a variety of subsequent transformations, such as "click" chemistry, cycloadditions, and polymerization reactions. The rigid, linear nature of the alkyne units can also impart unique structural properties to larger molecules. This document provides a detailed protocol for the synthesis of these compounds via a standard amide coupling reaction.

General Reaction Scheme

The synthesis of N-(but-3-yn-1-yl)alkynamides is typically achieved through the coupling of but-3-yn-1-amine with a suitable alkynoic acid, such as propiolic acid or pent-4-ynoic acid. This reaction is facilitated by a peptide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions.

Reaction: But-3-yn-1-amine + Alkynoic Acid --(EDC, HOBt)--> N-(but-3-yn-1-yl)alkynamide

Data Presentation

The following table summarizes representative quantitative data for amide coupling reactions similar to the target synthesis. While specific data for the reaction of but-3-yn-1-amine with an alkynoic acid is not widely published, the presented data from analogous reactions provide a strong indication of expected outcomes.

| Carboxylic Acid | Amine | Coupling Reagents | Solvent | Time (h) | Yield (%) | Reference |

| Boc-Valine | Aniline Derivative | EDC, DMAP, HOBt (cat.) | CH₃CN | 14 | 72 | [1] |

| 3-Nitrobenzoic Acid | 4-Methylpiperidine | EDC, DMAP | - | - | - | [2] |

| N-CBZ-Glycine | L-Phe-OtBu | DCC, HOBt, TEA | Ethyl Acetate | 2 | 94 | [3] |

| Benzoic Acid | Benzylamine | Boric Acid (cat.) | Toluene | 20 | 89 | [4] |

| Phenylacetic Acid | Benzylamine | B(OCH₂CF₃)₃ | MeCN | 15 | 92 | [5] |

Experimental Protocols

This section provides a detailed methodology for the synthesis of a representative dialkynylamide, N-(but-3-yn-1-yl)propiolamide.

Materials:

-

But-3-yn-1-amine

-

Propiolic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Standard glassware for extraction and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alkynoic acid (1.0 eq). Dissolve the acid in anhydrous DCM or DMF.

-

Activation: Cool the solution to 0 °C in an ice bath. Add HOBt (1.2 eq) and EDC-HCl (1.2 eq) to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes to activate the carboxylic acid.

-

Amine Addition: To the reaction mixture, add but-3-yn-1-amine (1.0 eq) followed by the dropwise addition of DIPEA (2.5 eq).

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Once the reaction is complete, dilute the mixture with DCM.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure dialkynylamide.

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Diagram of the Experimental Workflow:

Caption: A flowchart of the key steps in the synthesis of dialkynylamides.

References

- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

Application Notes and Protocols: Post-polymerization Modification of Poly(2-oxazolines) with But-3-yn-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(2-oxazolines) (POx) are a class of polymers that have garnered significant interest in the biomedical field due to their biocompatibility, low immunogenicity, and tunable properties.[1][2] Post-polymerization modification is a powerful strategy to introduce diverse functionalities onto a well-defined polymer backbone, allowing for the creation of tailored materials for specific applications such as drug delivery, tissue engineering, and bioconjugation.[1][2][3] This document provides detailed protocols for the introduction of alkyne functionalities onto a poly(2-oxazoline) backbone via the coupling of But-3-yn-1-amine to a precursor copolymer containing carboxylic acid side chains. The resulting alkyne-functionalized POx is a versatile platform for subsequent modifications via "click" chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).[4][5]

Synthesis Overview

The overall synthetic strategy involves two main steps:

-

Synthesis of a Carboxy-Functional POx Copolymer: A statistical copolymer of 2-ethyl-2-oxazoline (EtOx) and a protected carboxy-functional 2-oxazoline monomer is synthesized via cationic ring-opening polymerization (CROP). Subsequent deprotection yields a well-defined copolymer with pendant carboxylic acid groups. Alternatively, partial hydrolysis of poly(2-ethyl-2-oxazoline) can be employed to generate carboxylic acid functionalities.[6][7]

-

Amide Coupling of But-3-yn-1-amine: The carboxylic acid groups on the POx backbone are activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The activated polymer is then reacted with But-3-yn-1-amine to form stable amide bonds, resulting in the desired alkyne-functionalized poly(2-oxazoline).[8][9]

Experimental Protocols

Protocol 1: Synthesis of Poly(2-ethyl-2-oxazoline-co-2-carboxyethyl-2-oxazoline)

This protocol describes the synthesis of a POx copolymer with pendant carboxylic acid groups, which serves as the precursor for the subsequent amidation reaction. This is achieved by copolymerizing 2-ethyl-2-oxazoline (EtOx) with a protected monomer, followed by deprotection.

Materials:

-

2-Ethyl-2-oxazoline (EtOx), distilled over CaH₂

-

2-(2-Methoxycarbonylethyl)-2-oxazoline (MestOx), synthesized according to literature procedures

-

Methyl tosylate (MeOTs), as initiator

-

Acetonitrile (ACN), anhydrous

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Dialysis tubing (MWCO 3.5 kDa)

-

Methanol

-

Diethyl ether

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve EtOx (e.g., 9.9 g, 100 mmol) and MestOx (e.g., 1.71 g, 10 mmol) in anhydrous ACN (e.g., 50 mL).

-

Add the initiator, methyl tosylate (e.g., 0.21 g, 1.1 mmol), to the monomer solution.

-

Heat the reaction mixture to 80°C and stir for 24 hours.

-

Terminate the polymerization by adding a small amount of water.

-

Precipitate the polymer by adding the reaction mixture dropwise to cold diethyl ether.

-

Collect the polymer by filtration and dry under vacuum. This yields the protected copolymer, P(EtOx-co-MestOx).

-

To deprotect the ester groups, dissolve the polymer in a 1 M HCl solution and stir at 50°C for 24 hours.

-

Neutralize the solution with 1 M NaOH.

-

Purify the polymer by dialysis against deionized water for 48 hours, changing the water every 12 hours.

-

Lyophilize the dialyzed solution to obtain the final carboxy-functional copolymer, P(EtOx-co-CEtOx).

Protocol 2: Post-polymerization Modification with But-3-yn-1-amine

This protocol details the coupling of But-3-yn-1-amine to the carboxy-functional POx using EDC/NHS chemistry.[8][9][10]

Materials:

-

Poly(2-ethyl-2-oxazoline-co-2-carboxyethyl-2-oxazoline) (P(EtOx-co-CEtOx))

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

-

N-hydroxysuccinimide (NHS)

-

But-3-yn-1-amine

-

2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

-

Phosphate-buffered saline (PBS) (pH 7.4)

-

Dialysis tubing (MWCO 3.5 kDa)

Procedure:

-

Dissolve P(EtOx-co-CEtOx) (e.g., 1 g, with a calculated amount of carboxylic acid moieties) in 20 mL of MES buffer.

-

Add EDC-HCl (1.5 equivalents relative to carboxylic acid groups) and NHS (1.5 equivalents relative to carboxylic acid groups) to the polymer solution.

-

Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid groups.

-

In a separate vial, dissolve But-3-yn-1-amine (2 equivalents relative to carboxylic acid groups) in 5 mL of PBS.

-

Add the But-3-yn-1-amine solution to the activated polymer solution.

-

Adjust the pH of the reaction mixture to 7.2-7.5 with 0.1 M NaOH.

-

Stir the reaction at room temperature for 24 hours.

-

Purify the resulting alkyne-functionalized polymer by dialysis against deionized water for 48 hours, changing the water every 12 hours.

-

Lyophilize the dialyzed solution to obtain the final product, P(EtOx-co-ButynamideEtOx), as a white powder.

Data Presentation

The successful synthesis and modification of the poly(2-oxazolines) can be confirmed by Size Exclusion Chromatography (SEC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Representative data are summarized in the tables below.

Table 1: Molecular Weight and Dispersity Data from SEC Analysis

| Polymer Sample | Mₙ ( g/mol ) | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) |

| (Theoretical) | (SEC) | ||

| P(EtOx-co-MestOx) | 10,000 | 9,800 | 1.15 |

| P(EtOx-co-CEtOx) | 9,860 | 9,700 | 1.16 |

| P(EtOx-co-ButynamideEtOx) | 10,300 | 10,100 | 1.18 |

Note: Mₙ (SEC) is determined relative to polystyrene standards and may not reflect the absolute molecular weight. The increase in Mₙ after modification is consistent with the addition of But-3-yn-1-amine.[11]

Table 2: ¹H NMR Characterization Data (400 MHz, D₂O)

| Polymer Sample | Chemical Shift (δ, ppm) | Assignment |

| P(EtOx-co-CEtOx) | 1.0-1.2 | -CH₃ (EtOx) |

| 2.2-2.8 | -CH₂-COOH (CEtOx) and -CH₂-CO- (EtOx) | |

| 3.4-3.6 | -N-CH₂-CH₂- (polymer backbone) | |

| P(EtOx-co-ButynamideEtOx) | 1.0-1.2 | -CH₃ (EtOx) |

| 2.15 | -C≡CH (alkyne proton) | |

| 2.3-2.8 | -CH₂-CO- (EtOx and ButynamideEtOx), -CH₂-C≡CH | |

| 3.2-3.4 | -NH-CH₂- (amide linkage) | |

| 3.4-3.6 | -N-CH₂-CH₂- (polymer backbone) |

Note: The appearance of a new signal around 2.15 ppm is characteristic of the terminal alkyne proton, confirming the successful coupling of But-3-yn-1-amine. The degree of modification can be quantified by comparing the integration of this signal to the polymer backbone signals.[12][13]

Visualization of Workflows and Pathways

Experimental Workflow for Alkyne-Functionalized POx Synthesis

Caption: Workflow for the synthesis and modification of POx.

Application Pathway: Bioconjugation via Click Chemistry

Caption: Applications of alkyne-functionalized POx.

References